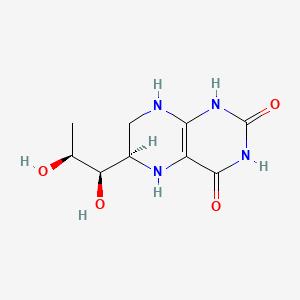

(6R)-5,6,7,8-Tetrahydro-L-biolumazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

(6R)-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridine-2,4-dione |

InChI |

InChI=1S/C9H14N4O4/c1-3(14)6(15)4-2-10-7-5(11-4)8(16)13-9(17)12-7/h3-4,6,11,14-15H,2H2,1H3,(H3,10,12,13,16,17)/t3-,4+,6-/m0/s1 |

InChI Key |

FEIPUTJWPLKVDJ-RPDRRWSUSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=O)N2)O)O |

Canonical SMILES |

CC(C(C1CNC2=C(N1)C(=O)NC(=O)N2)O)O |

Origin of Product |

United States |

Metabolic Formation and Biological Presence

Characterization as a Metabolite of Tetrahydrobiopterin (B1682763) In Vivo

(6R)-5,6,7,8-Tetrahydro-L-biolumazine is recognized as a metabolite and a degradation product of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, also known as sapropterin (B162354). Its formation is primarily attributed to the hydrolysis of the parent compound.

While the direct detection and specific excretion pathways of this compound in human samples are not extensively detailed in current scientific literature, the metabolic fate of its precursor, tetrahydrobiopterin, offers some insights. Upon administration, tetrahydrobiopterin is metabolized, and its various metabolites, including biopterin (B10759762) and neopterin, are primarily excreted in the urine. It is plausible that this compound, as a stable degradation product, would follow a similar renal clearance pathway.

Studies involving the analysis of sapropterin drug formulations have successfully identified and quantified this compound as an impurity, indicating its chemical stability and the availability of analytical methods for its detection. High-performance liquid chromatography (HPLC) has been utilized for the separation and quantification of this compound in pharmaceutical preparations.

The presence of this compound is directly linked to the administration and subsequent metabolism or degradation of sapropterin. The inherent instability of tetrahydrobiopterin can lead to its conversion into more stable forms, including this compound, through processes such as hydrolysis. A proposed degradation pathway for sapropterin suggests the formation of (6R)-tetrahydrobiolumazine. This relationship underscores the importance of understanding the degradation profile of sapropterin to fully characterize its metabolic products.

Analytical Methodologies for Research and Characterization

Advanced Chromatographic and Spectrometric Approaches for Detection and Quantification

Modern analytical chemistry offers a suite of powerful tools for the analysis of pteridine (B1203161) compounds like (6R)-5,6,7,8-Tetrahydro-L-biolumazine. These methods are essential for achieving the high sensitivity and selectivity required for complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of pteridines, including this compound, direct analysis by GC-MS is not feasible. youtube.com Chemical derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form. researchgate.netsemanticscholar.org

The most common derivatization technique for compounds containing hydroxyl and amine functional groups, such as this compound, is silylation. researchgate.net This process involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov The derivatization reaction, often carried out in a solvent like pyridine, increases the volatility of the analyte, allowing it to be effectively separated by the gas chromatograph and subsequently detected by the mass spectrometer. researchgate.net

Typical Derivatization Agents for GC-MS Analysis of Polar Metabolites:

| Derivatization Agent | Abbreviation | Target Functional Groups |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2, -SH |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2, -SH |

| N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide | MTBSTFA | -OH, -COOH, -NH2, -SH (forms more stable derivatives) |

This table presents common silylation agents used for the derivatization of polar compounds for GC-MS analysis.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule, enabling its identification and quantification in complex biological samples such as plasma or urine. nih.gov To enhance the accuracy of quantification, especially in complex matrices, stable isotopically labeled internal standards are often employed. youtube.comscispace.comnih.govacanthusresearch.com These standards have the same chemical properties as the analyte but a different mass, allowing for correction of variations during sample preparation and analysis. youtube.comscispace.comnih.govacanthusresearch.com

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of pteridines in various matrices. nih.govresearchgate.netnih.govnih.govresearchgate.net This technique is particularly well-suited for purity assessment and the identification of degradation products of this compound.

Stability-indicating HPLC methods are crucial for ensuring the quality and integrity of pharmaceutical substances. nih.govnih.govresearchgate.netmdpi.com These methods involve subjecting the compound to forced degradation under various stress conditions, such as acidic and basic hydrolysis, oxidation, and photolysis, to generate potential degradation products. researchgate.netbiopharminternational.comulisboa.pt The developed HPLC method must be able to separate the intact compound from all its degradation products. nih.govnih.govresearchgate.netmdpi.com

A study on the closely related compound sapropterin (B162354) ((6R)-5,6,7,8-tetrahydrobiopterin) identified several degradation products using a stability-indicating HPLC method coupled with mass spectrometry. nih.govnih.govresearchgate.netmdpi.com Given the structural similarity, it is plausible that this compound could undergo similar degradation pathways.

Potential Degradation Products of Tetrahydropteridines Based on Forced Degradation Studies:

| Stress Condition | Potential Degradation Products | Analytical Observation |

| Acidic Hydrolysis | Cleavage of the side chain, modifications to the pterin (B48896) ring | Appearance of new peaks with different retention times and m/z values. |

| Alkaline Hydrolysis | Ring opening or rearrangement of the pteridine core | Formation of multiple degradation products. |

| Oxidation (e.g., H₂O₂) | Formation of dihydro and fully oxidized pteridine species | Shift in m/z corresponding to the loss of hydrogen atoms. |

| Photolysis (UV light) | Photodegradation products with altered chromophores | Changes in the UV-Vis spectrum and mass spectral data. |

This table outlines potential degradation pathways for tetrahydropteridines, which can be extrapolated to this compound, based on forced degradation studies of similar compounds.

The use of tandem mass spectrometry (MS/MS) allows for the structural elucidation of these degradation products by analyzing their fragmentation patterns. nih.govnih.govresearchgate.netmdpi.com This information is vital for understanding the stability of the compound and for setting appropriate specifications for its purity.

Role as an Analytical Reference Standard in Pterin Research

This compound serves as a crucial analytical reference standard in pterin research. synzeal.com Reference standards are highly purified compounds used as a benchmark for the identification and quantification of a substance. They are essential for the development and validation of analytical methods, ensuring the accuracy and reliability of experimental results. nih.govsynzeal.com

In the context of pterin research, this compound is particularly relevant as a potential impurity or metabolite of other pteridine-based compounds. For instance, it is used in the quality control and analytical method development for the synthetic drug sapropterin. synzeal.com By using a certified reference standard of this compound, researchers can:

Confirm the identity of the compound in a sample by comparing its chromatographic retention time and mass spectrum to that of the standard.

Quantify the concentration of the compound by creating a calibration curve with known concentrations of the reference standard.

Validate analytical methods for linearity, accuracy, precision, and specificity. nih.gov

Assess the purity of other pteridine compounds by identifying and quantifying this compound as a potential impurity.

The availability of high-purity this compound as a reference standard is therefore indispensable for academic research, pharmaceutical development, and quality control laboratories working with pteridines. synzeal.comcymitquimica.combioorganics.bizcymitquimica.compharmaffiliates.com

Isomeric Differentiation and Resolution Techniques, including from (6S)-Tetrahydrobiolumazine

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, the ability to separate and differentiate between enantiomers, such as this compound and its (6S) counterpart, is of paramount importance. youtube.com Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective separation of chiral compounds. youtube.commagtechjournal.comnih.govyoutube.comcsfarmacie.cznih.govchiralpedia.comchromatographyonline.com

Two primary approaches are employed for chiral separation by HPLC:

Chiral Stationary Phases (CSPs): These are HPLC columns where a chiral selector is immobilized onto the stationary phase. nih.goveijppr.com The enantiomers of the analyte interact differently with the chiral selector, leading to different retention times and thus, separation. chromatographyonline.comeijppr.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for the separation of a broad range of chiral compounds. chromatographyonline.comeijppr.com

Chiral Mobile Phase Additives (CMPAs): In this technique, a chiral selector is added to the mobile phase. chiralpedia.com The enantiomers form transient diastereomeric complexes with the chiral selector in the mobile phase, which can then be separated on a conventional achiral column. chiralpedia.com Ligand-exchange chromatography is a specific type of this approach that has been successfully applied to the separation of pterin enantiomers. This method often utilizes a metal ion (e.g., Cu(II)) and a chiral ligand (e.g., an amino acid) in the mobile phase to achieve separation on a reversed-phase column. eijppr.com

Commonly Used Chiral Stationary Phases for HPLC:

| CSP Type | Chiral Selector Examples | Separation Principle |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., carbamates, benzoates) | Formation of inclusion complexes, hydrogen bonding, and dipole-dipole interactions. |

| Pirkle-type (Brush-type) | π-acidic or π-basic aromatic rings with chiral linkers | π-π interactions, hydrogen bonding, and steric hindrance. |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), ovomucoid, bovine serum albumin (BSA) | Hydrophobic and polar interactions within the protein's chiral binding sites. |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrins and their derivatives | Inclusion of the analyte into the chiral cavity of the cyclodextrin. |

| Ligand-exchange | Amino acids or other chiral ligands complexed with a metal ion | Formation of transient diastereomeric metal complexes with different stabilities. |

This table summarizes various types of chiral stationary phases used in HPLC for the separation of enantiomers.

The choice of the appropriate chiral separation method depends on the specific properties of the analyte and requires systematic screening of different CSPs and mobile phase conditions to achieve optimal resolution between the (6R) and (6S) enantiomers of tetrahydrobiolumazine.

Occurrence and Significance As an Impurity or Degradation Product

Identification within Sapropterin (B162354) (Tetrahydrobiopterin) Formulations and Preparations

(6R)-5,6,7,8-Tetrahydro-L-biolumazine has been identified as a significant impurity in commercial sapropterin formulations. synzeal.com Its presence is routinely monitored in quality control and stability testing of these pharmaceutical products. cleanchemlab.com

A key study involving an accelerated stability test on two commercially available sapropterin tablet formulations, Kuvan® and its generic equivalent Diterin®, successfully identified and quantified this compound. nih.gov The identification was achieved using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and further confirmed by mass spectrometry (MS/MS). In this analysis, the compound was definitively assigned by co-eluting it with a commercially available standard of the sapropterin hydrolysis product. nih.gov This impurity was one of several degradation products observed when the drug products were stored for six months under accelerated stability conditions of 40°C and 75% relative humidity. nih.govresearchgate.net

Table 1: Identification of this compound in Sapropterin Formulations

| Parameter | Finding | Source |

|---|---|---|

| Compound Name | This compound | synzeal.comcymitquimica.com |

| Parent Drug | Sapropterin Dihydrochloride | veeprho.comnih.gov |

| Nature of Presence | Impurity, Hydrolysis Product | nih.gov |

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | nih.govresearchgate.net |

| Confirmation | Co-elution with commercial standard, Mass Spectrometry (MS/MS) | nih.gov |

Mechanistic Studies of Hydrolysis and Oxidative Degradation Leading to its Formation

The formation of this compound from sapropterin ((6R)-5,6,7,8-Tetrahydro-L-biopterin) is a result of the inherent chemical instability of the tetrahydropterin (B86495) ring system, which is susceptible to both hydrolysis and oxidation. aston.ac.uk

Tetrahydrobiopterin (B1682763) (BH4) is an effective reducing agent and is readily oxidized. nih.gov The degradation process can be initiated by oxidation, which converts BH4 into more unstable intermediates like quinonoid dihydrobiopterin (qBH2). nih.govresearchgate.net While enzymatic pathways exist in vivo to recycle qBH2 back to BH4, this intermediate can rearrange to the more stable 7,8-dihydrobiopterin (7,8-BH2) in pharmaceutical preparations. nih.govresearchgate.netmdpi.com

The formation of the lumazine (B192210) structure, characterized by a pteridine-2,4(1H,3H)-dione core, from the diaminopyrimidine moiety of tetrahydrobiopterin points towards a hydrolytic degradation mechanism. nih.govcymitquimica.com This process involves the chemical alteration of the amino groups on the pterin (B48896) ring. While specific mechanistic studies detailing the precise step-by-step conversion of sapropterin to this compound are not extensively detailed in the provided literature, it is understood to be a key hydrolysis product. nih.gov The susceptibility of tetrahydropterins to oxidation by molecular oxygen creates an environment where subsequent hydrolytic reactions can occur, leading to the formation of this compound and other related impurities. aston.ac.uk

Impact on Purity Assessment and Stability Studies of Related Pterin Compounds

The emergence of this compound as a degradation product has a direct and significant impact on the purity assessment and stability studies of sapropterin formulations. nih.gov The stability of sapropterin is a critical quality attribute, as the degradation of the active ingredient can reduce its efficacy and introduce potentially harmful impurities. nih.gov

Accelerated stability studies are designed to predict the shelf-life of a drug product by subjecting it to elevated temperature and humidity. researchgate.net In a comparative study of Kuvan® and Diterin®, the amount of this compound, along with other impurities, increased over a six-month period under accelerated conditions. nih.gov The differential increase in the levels of this and other impurities between the two formulations highlighted differences in their stability profiles. nih.gov

The presence of this compound necessitates the development and validation of specific and sensitive analytical methods, such as HPLC, to accurately quantify its levels. nih.govsynzeal.com Regulatory guidelines require that impurities in pharmaceutical products are identified and controlled within specified limits. Therefore, monitoring the level of this compound is an essential component of the quality control strategy for sapropterin products, ensuring their safety and consistency throughout their shelf life. synzeal.com

Table 2: Increase in this compound during Accelerated Stability Study

| Formulation | Storage Time | Storage Conditions | (6R)-tetrahydrobiolumazine (% Area) | Source |

|---|---|---|---|---|

| Kuvan® | 0 months | - | 0.02% | nih.gov |

| Kuvan® | 6 months | 40 °C, 75% RH | 0.04% | nih.gov |

| Diterin® | 0 months | - | 0.02% | nih.gov |

Future Research Directions and Unexplored Academic Avenues

Elucidation of Specific Enzymatic Pathways Responsible for its Formation from Tetrahydrobiopterin (B1682763)

The biosynthetic pathway of the critical enzyme cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) from guanosine (B1672433) triphosphate (GTP) is well-established, involving the enzymes GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR). nih.govwikipedia.org However, the metabolic fate of BH4 beyond its role as a cofactor and subsequent recycling is less clear. A significant unexplored avenue is the catabolic pathway that may lead to the formation of (6R)-5,6,7,8-Tetrahydro-L-biolumazine.

Currently, no specific enzymes have been identified that catalyze the conversion of BH4 to Tetrahydro-L-biolumazine. Future research must focus on identifying and characterizing these enzymes. It is plausible that this conversion involves oxidative pathways that modify the pterin (B48896) ring structure. Research should be directed toward investigating enzymes known to act on pterin substrates, such as monooxygenases or deaminases, as potential candidates.

Proposed Research Methodologies:

| Research Question | Proposed Methodology | Rationale |

|---|---|---|

| Identification of potential enzymes | - In vitro screening: Incubate purified BH4 with tissue homogenates (e.g., from liver, kidney) and analyze for the formation of Tetrahydro-L-biolumazine. - Proteomic analysis: Identify proteins that bind to a BH4-affinity column and test them for catalytic activity. | To identify cellular fractions or specific proteins capable of catalyzing the conversion, narrowing the search for the responsible enzymes. |

| Characterization of enzymatic reaction | - Kinetic studies: Once an enzyme is identified, determine its kinetic parameters (Km, Vmax) with BH4 as the substrate. - Cofactor requirements: Investigate the necessity of cofactors like NAD(P)H, FAD, or metal ions. | To understand the efficiency, specificity, and mechanism of the enzymatic reaction. |

Comprehensive Characterization of its Role in Pterin Catabolism and Recycling

The body maintains a delicate balance of pterins through complex synthesis, recycling, and salvage pathways. nih.govmdpi.com The recycling pathway, crucial for regenerating BH4 after its oxidation to quinonoid dihydrobiopterin (qBH2), involves dihydropteridine reductase (DHPR) and pterin-4a-carbinolamine dehydratase (PCD). mdpi.comportlandpress.com The salvage pathway can convert oxidized pterins like 7,8-dihydrobiopterin (BH2) back to BH4 via dihydrofolate reductase (DHFR). portlandpress.comnih.gov

The role of this compound within this metabolic network is completely unknown. A crucial research question is whether it represents a terminal catabolite destined for excretion or an intermediate that can be salvaged and reintroduced into the pterin pool. Characterizing its metabolic fate is essential for understanding the complete picture of pterin homeostasis.

Future studies should investigate whether Tetrahydro-L-biolumazine is a substrate for known pterin recycling enzymes like DHFR or DHPR. If it is a terminal product, research should focus on its transport and excretion mechanisms.

In-depth Investigation of the Molecular Mechanism of Xanthine (B1682287) Oxidase Inhibition and its Physiological Repercussions

Preliminary information suggests that this compound is a derivative of biolumazine, a known xanthine oxidase inhibitor. theclinivex.com Xanthine oxidase is a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia and gout. frontiersin.org Many pteridine (B1203161) derivatives have been shown to inhibit xanthine oxidase, with their effectiveness depending on their specific chemical structure. nih.govnih.gov

An in-depth investigation into the interaction between this compound and xanthine oxidase is a promising avenue of research. This involves determining the precise mechanism and kinetics of inhibition.

Key Research Objectives:

Determine Inhibition Type: Elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type through steady-state kinetic analyses. nih.govnih.gov

Quantify Binding Affinity: Measure the inhibition constant (Ki) to determine the potency of the compound as a xanthine oxidase inhibitor.

Structural Analysis: Utilize X-ray crystallography or cryo-electron microscopy to solve the structure of xanthine oxidase in complex with Tetrahydro-L-biolumazine. This would reveal the specific binding site and the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the enzyme's active site, which contains a molybdenum cofactor. nih.govrsc.org

Physiological Impact: Investigate whether endogenous or administered Tetrahydro-L-biolumazine can modulate uric acid production in cellular and animal models. This would provide insight into its potential physiological role in regulating purine metabolism.

Development of Targeted Assays for Specific Biological Contexts

To study the biochemistry of this compound, a robust and sensitive analytical method for its quantification in biological matrices is a prerequisite. Current state-of-the-art methods for pterin analysis rely on high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comnih.govresearchgate.net

The development of a dedicated assay for Tetrahydro-L-biolumazine is a critical next step. An LC-MS/MS method would be ideal due to its high specificity and sensitivity. nih.gov This would require:

Chemical Synthesis: Production of a pure analytical standard of this compound.

Internal Standard Synthesis: Synthesis of a stable isotope-labeled version of the compound (e.g., containing ¹³C or ¹⁵N) to serve as an internal standard for accurate quantification. nih.gov

Method Validation: Rigorous validation of the assay for linearity, accuracy, precision, and sensitivity in various biological samples, such as plasma, urine, and tissue extracts.

Once established, this targeted assay will be indispensable for all avenues of research outlined here, enabling the measurement of its concentration in health and disease, and facilitating metabolic flux and enzyme kinetic studies.

Comparative Biochemical Studies with Other Pterin Metabolites and Intermediates

Understanding the unique properties of this compound requires a comparative approach, benchmarking its characteristics against other well-studied pterins. Pterins are a diverse class of molecules with varied functions, from enzymatic cofactors to signaling molecules and pigments. cinz.nzwikipedia.org A comparative framework will highlight what, if anything, is unique about Tetrahydro-L-biolumazine.

Future research should systematically compare its biochemical properties with key pterin metabolites.

Comparative Analysis of Pterin Derivatives:

| Property | This compound | (6R)-BH4 (Tetrahydrobiopterin) | 7,8-BH2 (Dihydrobiopterin) | Neopterin | Xanthopterin |

|---|---|---|---|---|---|

| Known Function | Unknown (putative XO inhibitor) theclinivex.com | Essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. wikipedia.org | Oxidized, inactive form of BH4. nih.gov | Immune activation marker. rarediseases.org | Substrate and inhibitor of xanthine oxidase. nih.gov |

| Cofactor Activity | To be determined. | Yes. nih.gov | No. | No. | No. |

| Redox Potential | To be determined. | Strong reducing agent. mdpi.com | Less reduced than BH4. | Oxidized form. | Oxidized form. |

| XO Inhibition | To be determined (Hypothesized). | Weak inhibitor. nih.gov | To be determined. | Potent inhibitor. nih.gov | Potent inhibitor. nih.gov |

| Fluorescence | To be determined. | Weak fluorescence. | Fluorescent. | Highly fluorescent. | Fluorescent. |

This comparative approach will be crucial in placing this compound within the functional landscape of pterin biochemistry, revealing whether it shares properties with other catabolites or possesses unique activities that imply a novel biological role.

Q & A

Q. What are the established synthetic routes for (6R)-5,6,7,8-Tetrahydro-L-biolumazine?

- Methodological Answer : A common synthetic approach involves modifying uracil derivatives. For example, 6-chlorouracil can react with methylamine under reflux to yield 6-methylaminouracil (88% yield), followed by further functionalization. Key steps include refluxing with methylamine (40% aqueous solution) and purification via filtration and solvent washing (MeOH, Et₂O). Characterization employs ¹H/¹³C NMR (DMSO-d₆) and HRMS to confirm structural integrity . Alternative routes may involve ribitylation or phosphorylation to introduce substituents critical for enzymatic interactions .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : NMR spectroscopy in DMSO-d₆ is standard for structural elucidation. For example, ¹H NMR of intermediates shows peaks at δ 10.11–10.07 ppm (exchangeable NH protons) and δ 2.64 ppm (methyl group). ¹³C NMR confirms carbonyl (δ 164.1 ppm) and ribityl carbons (δ 72.3 ppm). HRMS (ESI) validates molecular formulas (e.g., [M-H]⁻ at m/z 140.0485). Stability studies under varying pH and temperature conditions are recommended to assess degradation profiles .

Advanced Research Questions

Q. What experimental strategies address discrepancies in spectroscopic data during characterization?

- Methodological Answer : Contradictions in NMR or MS data often arise from solvent effects, tautomerism, or impurities. To resolve these:

- Triangulate data : Compare results across multiple techniques (e.g., X-ray crystallography for absolute configuration ).

- Control solvent systems : Use deuterated solvents consistently and test under inert atmospheres to prevent oxidation.

- Collaborative analysis : Engage peer review of spectral interpretations to mitigate bias, as suggested in graduate research guidelines .

For example, DMSO-d₆ may stabilize specific tautomers, altering δ values; repeating experiments in CDCl₃ or D₂O can clarify .

Q. How do researchers evaluate the inhibitory effects of this compound on lumazine synthase?

- Methodological Answer : Competitive inhibition assays are performed using recombinant lumazine synthase (LS) from bacterial systems (e.g., Bacillus subtilis):

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric monitoring of riboflavin biosynthesis at 450 nm.

- Structural analogs : Compare with 6-carboxyalkyl or 6-phosphonoxyalkyl derivatives to assess substituent effects on binding affinity .

- Crystallography : Co-crystallize LS with the compound to identify active-site interactions (e.g., hydrogen bonding with Arg¹²⁷) .

Contradictions in inhibition data may arise from isoform variability; validate using LS from multiple species .

Q. What methodologies ensure reproducibility in synthesizing enantiomerically pure this compound?

- Methodological Answer : Chiral purity is critical for biological activity. Strategies include:

- Asymmetric catalysis : Use chiral auxiliaries or enzymes (e.g., ketoreductases) during reduction steps.

- Chromatographic resolution : Employ chiral HPLC columns (e.g., Chiralpak® IG-3) to separate enantiomers.

- Circular dichroism (CD) : Verify optical rotation ([α]ᴅ²⁵) and compare with literature values .

Document reaction conditions meticulously (e.g., temperature, catalyst loading) to align with published protocols .

Data Contradiction and Validation

Q. How should researchers handle conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-analysis : Aggregate datasets from peer-reviewed studies to identify trends (e.g., IC₅₀ variability due to assay conditions).

- Dose-response curves : Replicate experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Cross-disciplinary collaboration : Integrate biochemical data with computational modeling (e.g., molecular docking to predict binding modes) .

Contradictions often stem from differing cell lines or enzyme sources; explicitly report these variables .

Notes on Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.